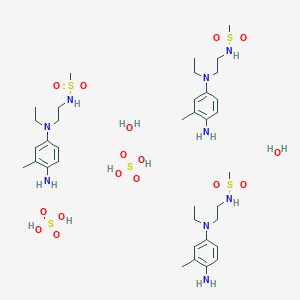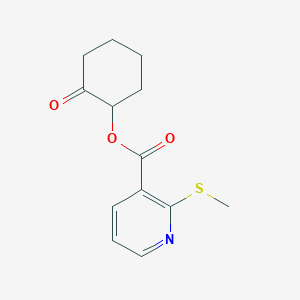
2-Oxocyclohexyl 2-(methylthio)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxocyclohexyl 2-(methylthio)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a 2-oxocyclohexyl group and a 2-(methylthio)nicotinate moiety
Métodos De Preparación
The synthesis of 2-Oxocyclohexyl 2-(methylthio)nicotinate typically involves the reaction of 2-oxocyclohexanecarboxylic acid with 2-(methylthio)nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography .
Análisis De Reacciones Químicas
2-Oxocyclohexyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: The compound has shown potential as an antifungal and antibacterial agent, making it a candidate for the development of new antimicrobial drugs.
Medicine: Research has indicated that derivatives of this compound may have anti-inflammatory and analgesic properties, which could be useful in the treatment of various medical conditions.
Mecanismo De Acción
The mechanism of action of 2-Oxocyclohexyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in microbial metabolism, leading to the disruption of cellular processes and ultimately cell death. In the case of its anti-inflammatory and analgesic properties, the compound may inhibit the production of pro-inflammatory cytokines and modulate pain signaling pathways .
Comparación Con Compuestos Similares
2-Oxocyclohexyl 2-(methylthio)nicotinate can be compared with other similar compounds such as:
Methyl nicotinate: Known for its vasodilatory effects and used in topical preparations for muscle and joint pain relief.
2-Methylalkyl nicotinates: These compounds have shown significant antifungal and antibacterial activity, similar to this compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other nicotinates.
Propiedades
Fórmula molecular |
C13H15NO3S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
(2-oxocyclohexyl) 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H15NO3S/c1-18-12-9(5-4-8-14-12)13(16)17-11-7-3-2-6-10(11)15/h4-5,8,11H,2-3,6-7H2,1H3 |
Clave InChI |
FYUPZJHRGAYOAF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OC2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Benzylsulfanyl)methyl]-6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356458.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356465.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B13356468.png)
![2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B13356477.png)

![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13356495.png)
![(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13356500.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
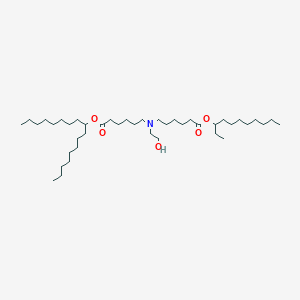
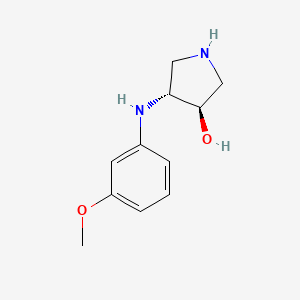
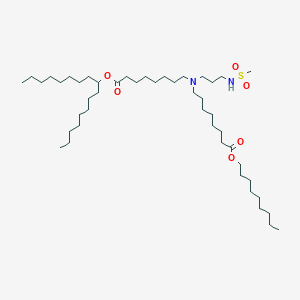
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13356522.png)
